Superior CYP11B2 Inhibitory Potency Over the Indene Analog
1H-Imidazole, 1-(3,4-dihydro-2-naphthalenyl)- inhibits recombinant human CYP11B2 with an IC50 of 334 nM, compared to 448 nM for the direct indene analog 1-(1H-inden-2-yl)-1H-imidazole, representing a 1.34-fold improvement in potency [1]. Both values were determined under identical assay conditions using recombinant enzymes expressed in Schizosaccharomyces pombe and V79 MZh cells.
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 334 nM |
| Comparator Or Baseline | 1-(1H-inden-2-yl)-1H-imidazole: 448 nM |
| Quantified Difference | Target compound is 1.34-fold more potent (114 nM lower IC50) |
| Conditions | Recombinant human CYP11B2 expressed in S. pombe and V79 MZh cells; substrate: deoxycorticosterone |
Why This Matters
For researchers requiring maximal CYP11B2 inhibition at a given concentration, the dihydronaphthalene scaffold provides superior potency compared to the indene congener, enabling lower dosing in cellular or in vivo experiments.
- [1] BRENDA Enzyme Database, Literature Summary for EC 1.14.15.4, reference 675295, extracted from Voets et al., J. Med. Chem. 2006, 49, 2222-2231. Accessed via brenda-enzymes.org. View Source
